![molecular formula C28H31N5O8 B589334 Z-Ala-ala-asn-amc CAS No. 149697-16-5](/img/structure/B589334.png)
Z-Ala-ala-asn-amc
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Overview
Description
Z-Ala-ala-asn-amc, also known as Z-AAN-AMC, is a standard substrate for legumain (EC 3.4.22.34). It was originally used for the plant enzyme and later to discover the mammalian form of the enzyme .
Synthesis Analysis
Legumain preferentially recognizes this compound (k cat /K M =10 400 m −1 s −1) and, to a lesser extent, Z-Ala-Pro-Asn-AMC. This discovery was reported over 25 years ago, and these substrates are currently the gold standards in countless legumain-based kinetic assays .Molecular Structure Analysis
The molecular weight of this compound is 565.58 and its molecular formula is C28H31N5O8 .Chemical Reactions Analysis
This compound is a standard substrate for legumain (EC 3.4.22.34). It was originally used for the plant enzyme and later to discover the mammalian form of the enzyme .Physical And Chemical Properties Analysis
This compound is a substrate for legumain, and its activity is pH-dependent. The maximal activity of pig legumain occurs at pH 5.8, and the enzyme is irreversibly denatured at a pH greater than 7.0 .Scientific Research Applications
Role in Aminopeptidase A Function
- Z-Ala-ala-asn-amc has been studied in relation to aminopeptidase A (APA), a membrane-bound zinc enzyme. Researchers investigated the functional role of specific amino acids in APA, which could have implications for understanding the specificity and activity of enzymes like APA in which this compound may play a role (Iturrioz et al., 2001).
Involvement in Extracellular Metallo DD-peptidase
- The gene encoding extracellular metallo (Zn) DD-peptidase of Streptomyces albus G, which may be relevant to the functions or interactions of this compound, has been cloned and characterized (Duez et al., 1990).
Implications in Protein Structure Prediction
- Research on protein Z, which features a sequence including Ala-ala-asn, provides insights into the structural understanding of proteins and how specific amino acid sequences like this compound might influence protein configuration and function (Broze & Miletich, 1984).
Understanding Peptide Cation-Radicals
- Studies on peptide cation-radicals, such as those containing Ala-Ala-Asn sequences, help in understanding the structural and chemical properties of these molecules, which is crucial in various biochemical processes and could be relevant to the applications of this compound (Ledvina et al., 2015).
Role in Enzyme Activity Analysis
- This compound may be utilized in enzyme activity analysis, as demonstrated by techniques that determine the specificity, content, and pH profiles of proteolytic enzymes in unfractionated tissue extracts, which could include enzymes that interact with this compound (Budič et al., 2009).
Applications in Photodynamic Therapy
- A study on the immobilization of ALA-Zn(II) coordination polymer pro-photosensitizers on magnetite colloidal supraparticles, potentially related to this compound, has implications for targeted photodynamic therapy, highlighting the potential medical applications of such compounds (Tan et al., 2015).
Study of Enzyme Substitution Effects
- Research on the substitution of amino acids in bacteriorhodopsin, which could be analogous to substitutions involving this compound, offers insights into how such changes affect enzyme function and proton release, relevant to understanding enzymatic processes (Otto et al., 1990).
Mechanism of Action
Target of Action
Z-Ala-Ala-Asn-AMC, also known as Cbthis compound, primarily targets the enzyme legumain . Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease that was first discovered in the leguminous seeds of the moth bean . It is involved in multiple cellular events, including protein degradation and antigen presentation . When dysregulated, this protease contributes to the progression of several diseases, with cancer being the well-studied example .
Mode of Action
this compound acts as a substrate for legumain. Legumain recognizes the specific amino acid sequence (Ala-Ala-Asn) and cleaves the peptide bond between the second and third amino acids. The cleavage releases the AMC fluorophore, which can be measured using a fluorescence reader.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the activity of legumain. Overexpressed legumain in 293 HEK-Leg cells potently cleaves CBthis compound . This suggests that this compound could be used to study the role of legumain in various biological processes.
Result of Action
The result of this compound’s action is the cleavage of the peptide bond between the second and third amino acids in its sequence, releasing the AMC fluorophore. This can be used as a measure of legumain activity in cells.
Action Environment
The action of this compound is influenced by the presence and activity of legumain. Legumain is a pH-dependent protease that displays the highest activity in acidic endolysosomal compartments . Legumain also displays nuclear, cytosolic, and extracellular activity when stabilized by other proteins or intramolecular complexes .
Safety and Hazards
properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O8/c1-15-11-24(35)41-22-12-19(9-10-20(15)22)32-27(38)21(13-23(29)34)33-26(37)16(2)30-25(36)17(3)31-28(39)40-14-18-7-5-4-6-8-18/h4-12,16-17,21H,13-14H2,1-3H3,(H2,29,34)(H,30,36)(H,31,39)(H,32,38)(H,33,37)/t16-,17-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJTXYIHBUISHX-FIKGOQFSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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